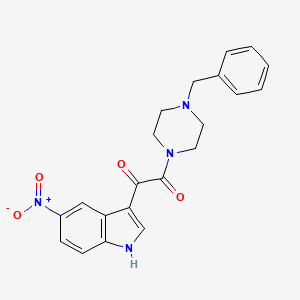![molecular formula C9H5ClF3N3O B3035637 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide CAS No. 338396-85-3](/img/structure/B3035637.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide
Übersicht
Beschreibung
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide (2-CPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 278.6 g/mol and is composed of carbon, hydrogen, nitrogen, chlorine, and fluorine atoms. 2-CPA has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivative Compounds
- The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide serves as a precursor for a variety of heterocycles. For example, its reaction with ethyl chloroacetate or chloroacetamide leads to the formation of O-alkylated pyridines, which can be further processed to produce diverse heterocycles like furopyridines and pyrazolopyridines (Bakhite et al., 2014).
- The compound's reactivity with cyanoacetamide and cyanothioacetamide has been studied, leading to the synthesis of complex compounds like thieno[2,3-b]pyridines, which show potential for various biological activities (Elossaily, 2007).
Potential Biological and Medicinal Applications
- The derivatives of this compound have been evaluated for antimicrobial activities against various bacterial and fungal species, showing promising results. This highlights its potential application in the development of new antimicrobial agents (Darwish et al., 2014).
- Some studies have explored its derivatives for their potential use in treating asthma. For instance, triazolo[1,5-c]pyrimidines, derived from reactions involving this compound, have shown activity as mediator release inhibitors, indicating their potential in asthma management (Medwid et al., 1990).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its physicochemical properties such as density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Based on its chemical structure, it’s likely that it could influence a range of cellular processes, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Moreover, its use should be in compliance with local environmental regulations to prevent potential ecological harm .
Biochemische Analyse
Biochemical Properties
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)3-16-7(6)5(2-14)8(15)17/h1,3,5H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXVZJQZEFLZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C#N)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)
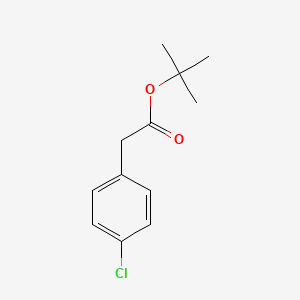
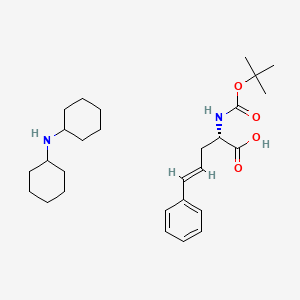

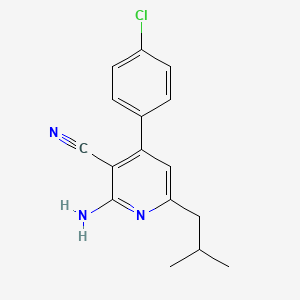


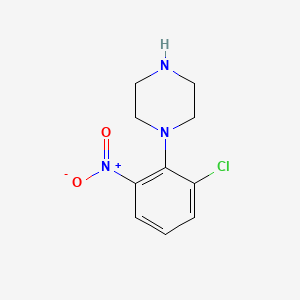
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
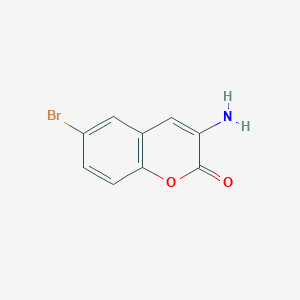
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)

